molecular formula C16H22N2O2 B2958365 1-(oxane-4-carbonyl)-4-phenylpiperazine CAS No. 1624395-84-1

1-(oxane-4-carbonyl)-4-phenylpiperazine

Cat. No.: B2958365
CAS No.: 1624395-84-1
M. Wt: 274.364
InChI Key: XXNDHRAWWXZYKY-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-4-phenylpiperazine is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an oxane ring and a phenylpiperazine moiety, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxane-4-carbonyl)-4-phenylpiperazine typically involves the reaction of oxane-4-carbonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxane-4-carboxylic acid derivatives.

    Reduction: Formation of reduced oxane derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

1-(Oxane-4-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Oxane-4-carbonyl)piperazine hydrochloride: Similar structure but lacks the phenyl group.

    1-(Oxane-4-carbonyl)piperidine: Contains a piperidine ring instead of a piperazine ring

Uniqueness

1-(Oxane-4-carbonyl)-4-phenylpiperazine stands out due to the presence of both the oxane ring and the phenylpiperazine moiety, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

oxan-4-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-6-12-20-13-7-14)18-10-8-17(9-11-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNDHRAWWXZYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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